molecular formula C12H22O2Si B13795535 2-Cyclopropene-1-carboxylicacid,2,3-diethyl-1-(trimethylsilyl)-,methylester(9CI)

2-Cyclopropene-1-carboxylicacid,2,3-diethyl-1-(trimethylsilyl)-,methylester(9CI)

Cat. No.: B13795535
M. Wt: 226.39 g/mol
InChI Key: GZNZKQFZIKHYOG-UHFFFAOYSA-N
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Description

2-Cyclopropene-1-carboxylicacid, 2,3-diethyl-1-(trimethylsilyl)-, methylester (9CI) is a complex organic compound with a unique structure that includes a cyclopropene ring, carboxylic acid, and trimethylsilyl groups

Preparation Methods

The synthesis of 2-Cyclopropene-1-carboxylicacid, 2,3-diethyl-1-(trimethylsilyl)-, methylester typically involves multiple steps. The synthetic route often starts with the preparation of the cyclopropene ring, followed by the introduction of the carboxylic acid and trimethylsilyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Cyclopropene-1-carboxylicacid, 2,3-diethyl-1-(trimethylsilyl)-, methylester undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Cyclopropene-1-carboxylicacid, 2,3-diethyl-1-(trimethylsilyl)-, methylester has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of cyclopropene-containing compounds on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropene-1-carboxylicacid, 2,3-diethyl-1-(trimethylsilyl)-, methylester involves its interaction with molecular targets and pathways in biological systems. The cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. The trimethylsilyl group can also influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar compounds to 2-Cyclopropene-1-carboxylicacid, 2,3-diethyl-1-(trimethylsilyl)-, methylester include other cyclopropene-containing compounds and carboxylic acid derivatives. These compounds may have similar reactivity and applications but differ in their specific structures and properties. For example, 2-Cyclopropene-1-carboxylicacid, 2,3-dipropyl- and 2-Cyclopropene-1-carboxylicacid, 2,3-diphenyl- are similar compounds that differ in the alkyl or aryl groups attached to the cyclopropene ring.

Properties

Molecular Formula

C12H22O2Si

Molecular Weight

226.39 g/mol

IUPAC Name

methyl 2,3-diethyl-1-trimethylsilylcycloprop-2-ene-1-carboxylate

InChI

InChI=1S/C12H22O2Si/c1-7-9-10(8-2)12(9,11(13)14-3)15(4,5)6/h7-8H2,1-6H3

InChI Key

GZNZKQFZIKHYOG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C1(C(=O)OC)[Si](C)(C)C)CC

Origin of Product

United States

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